Avasimibe sodium
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Overview
Description
Molecular Structure Analysis
Avasimibe Sodium has a molecular formula of C29H42NNaO4S and a molecular weight of 523.71 . Its structure includes a sulfamate group, which is likely key to its ability to inhibit SOAT/ACAT enzymes .Chemical Reactions Analysis
Avasimibe has been shown to inhibit SARS-CoV-2 entry and viral RNA replication . It also suppresses tumour growth and triggers G1 phase arrest .Physical and Chemical Properties Analysis
This compound has a molecular weight of 523.71 and a chemical formula of C29H42NNaO4S . It is a small molecule and is currently classified as investigational .Mechanism of Action
Future Directions
Avasimibe has shown potential in treating various conditions. For instance, it has been found to alleviate acute pancreatitis by suppressing acinar cell ferroptosis . It also suppresses tumour growth and triggers G1 phase arrest . These findings suggest that Avasimibe has potential as a new therapeutic option for various diseases .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Avasimibe sodium involves the conversion of Avasimibe to its sodium salt form.", "Starting Materials": [ "Avasimibe", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Avasimibe is dissolved in methanol.", "Sodium hydroxide is dissolved in water to form a solution.", "The sodium hydroxide solution is added to the Avasimibe solution.", "The mixture is stirred at room temperature for several hours.", "The resulting precipitate is filtered and washed with water.", "The precipitate is dried to obtain Avasimibe sodium." ] } | |
CAS No. |
166518-61-2 |
Molecular Formula |
C29H43NNaO4S |
Molecular Weight |
524.7 g/mol |
IUPAC Name |
sodium;[2,6-di(propan-2-yl)phenoxy]sulfonyl-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]azanide |
InChI |
InChI=1S/C29H43NO4S.Na/c1-17(2)22-14-25(20(7)8)27(26(15-22)21(9)10)16-28(31)30-35(32,33)34-29-23(18(3)4)12-11-13-24(29)19(5)6;/h11-15,17-21H,16H2,1-10H3,(H,30,31); |
InChI Key |
SAOUXTNFWKBDGI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)[N-]C(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C.[Na+] |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C.[Na] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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